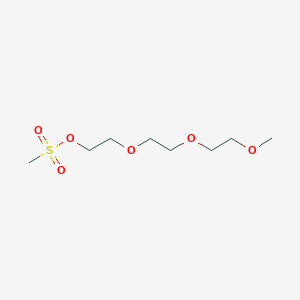
メタンスルホン酸2-(2-(2-メトキシエトキシ)エトキシ)エチル
概要
説明
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C8H18O6S. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties. The compound is known for its ability to act as a reagent in organic synthesis, particularly in the formation of ethers and other related compounds .
科学的研究の応用
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of ethers and other related compounds. The reactions are typically carried out in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of the nucleophiles .
Major Products Formed
The major products formed from reactions involving 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate depend on the specific reaction conditions and reagents used. Common products include various ethers, alkenes, and other substituted organic compounds .
作用機序
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, leading to the formation of a wide range of products .
類似化合物との比較
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: This compound is a precursor in the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate and shares similar chemical properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: This compound is used in polymer chemistry and has similar reactivity due to the presence of the methoxyethoxy groups.
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is unique due to its high reactivity and versatility in chemical synthesis. Its ability to act as an electrophile and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .
特性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAUVJFLPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














